molecular formula C8H9NO3 B151213 (2-Methyl-6-nitrophenyl)methanol CAS No. 54915-41-2

(2-Methyl-6-nitrophenyl)methanol

Cat. No.: B151213
CAS No.: 54915-41-2
M. Wt: 167.16 g/mol
InChI Key: LIUYFMADDYMHLM-UHFFFAOYSA-N
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Description

(2-Methyl-6-nitrophenyl)methanol (CAS 54915-41-2) is a valuable chemical intermediate with significant applications in pharmaceutical research and organic synthesis. This compound, with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol, is characterized by its reactive benzyl alcohol and nitro functional groups . Its primary value lies in its role as a key building block for the development of complex molecules in drug discovery, particularly in the synthesis of compounds with potential therapeutic effects . Furthermore, its structure is utilized in the preparation of other advanced intermediates, such as 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, which has relevance in the development of agrochemicals . Beyond pharmaceuticals, this nitrophenyl derivative is also employed in organic research for studying chemical behavior and in the production of dyes and pigments, where the nitro group contributes to color formation . This product is strictly for research and further manufacturing applications and is not intended for direct human use. It should be stored at room temperature and in a dry environment . Please refer to the Safety Data Sheet for detailed handling and hazard information, which includes warnings (H302, H315, H319, H335) regarding harmful effects if swallowed, skin and eye irritation, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUYFMADDYMHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480346
Record name (2-Methyl-6-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54915-41-2
Record name (2-Methyl-6-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for 2 Methyl 6 Nitrophenyl Methanol and Its Analogs

Foundational Synthetic Routes to the 2-Nitrophenylmethanol Core

The traditional synthesis of the 2-nitrophenylmethanol framework relies on several well-established chemical transformations. These methods often involve multiple steps and have been optimized over time for yield and purity.

Approaches from Substituted Benzaldehydes and Benzyl (B1604629) Halides

A primary route to (2-Methyl-6-nitrophenyl)methanol involves the use of substituted benzaldehydes as precursors. For instance, 2-methyl-6-nitrobenzaldehyde (B11629) can be reduced to the corresponding alcohol. biosynth.com This transformation is a standard method in organic synthesis for converting an aldehyde to a primary alcohol.

Alternatively, benzyl halides can serve as starting materials. The synthesis may proceed through the reaction of a suitable benzyl halide with a nucleophile to introduce the hydroxyl group. These reactions often require careful control of conditions to avoid side reactions.

Preparation via Reduction of Corresponding Acids or Esters

The reduction of carboxylic acids and their ester derivatives is a common and effective method for preparing primary alcohols. In the context of this compound synthesis, 2-methyl-6-nitrobenzoic acid or its esters can be reduced. This can be accomplished using various reducing agents. For example, a patent describes the reduction of 1,2-bis-(o-nitrophenyl)ethane using sodium borohydride (B1222165) in methanol (B129727) to yield o-nitrobenzyl alcohol. google.com The partial hydrolysis of a diester, such as 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester, can yield a monocarboxylic acid, which can then be further transformed. google.com

Strategies Involving Ortho-Metallation and Nucleophilic Additions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uvm.edu This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. The resulting organometallic intermediate is highly nucleophilic and can react with various electrophiles to introduce a desired substituent. uvm.edu While specific examples for this compound are not prevalent in the search results, this strategy is broadly applicable for the synthesis of substituted aromatic compounds.

Oxidation Reactions for Hydroxyl Group Introduction

The introduction of a hydroxyl group can also be achieved through oxidation reactions. nih.gov For instance, the oxidation of a methyl group on the aromatic ring can lead to the formation of a benzyl alcohol. Various oxidizing agents are available for this purpose, and the choice of reagent is crucial for achieving selectivity, especially in the presence of other sensitive functional groups like the nitro group. vanderbilt.edu Hydroxyl species are key oxidizing agents in many catalytic oxidation processes. nih.gov The oxidation of 4-alkylphenols can yield the corresponding 1-(4'-hydroxyphenyl)alcohols. wur.nl

Contemporary Methodologies for Enhanced Synthesis

Modern synthetic chemistry aims to develop more efficient and environmentally friendly processes. This includes the development of one-pot reactions and the use of novel catalytic systems.

One-Pot Reaction Systems for Target Compounds

Data Tables

Table 1: Comparison of Synthetic Precursors for the Nitrophenylmethanol Core

Precursor TypeExample CompoundKey TransformationReagents
Substituted Benzaldehyde (B42025)2-Methyl-6-nitrobenzaldehydeReductionSodium Borohydride, Lithium Aluminum Hydride
Substituted Benzyl Halide2-Methyl-6-nitrobenzyl bromideNucleophilic SubstitutionHydroxide (B78521) source
Carboxylic Acid/Ester2-Methyl-6-nitrobenzoic acidReductionLithium Aluminum Hydride, Borane complexes

Table 2: Key Reagents in the Synthesis of this compound and Analogs

Reagent ClassSpecific ReagentPurpose
Reducing AgentsSodium BorohydrideReduction of aldehydes and ketones
Lithium Aluminum HydrideReduction of carboxylic acids and esters
Oxidizing AgentsChromium trioxide (CrO3)Oxidation of alcohols
Potassium Permanganate (KMnO4)Strong oxidizing agent
Organometallic ReagentsOrganolithium compoundsUsed in ortho-metalation
CatalystsPalladium on Carbon (Pd/C)Hydrogenation reactions

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound inherently involves significant regiochemical challenges. The introduction of the nitro group onto the o-cresol (B1677501) or a related toluene (B28343) derivative must be carefully controlled to achieve the desired 2,6-substitution pattern.

Regioselectivity: The nitration of o-cresol, a potential starting material, can lead to a mixture of isomers. For example, nitration in benzene (B151609) may yield the desired precursor as a byproduct, while using glacial acetic acid can favor the formation of 2-methyl-6-nitrophenol (B87177), but still alongside other nitration and oxidation products. google.com Achieving high regioselectivity often requires multi-step synthetic routes, such as starting with a pre-functionalized molecule where directing groups guide the nitration to the desired position. For example, the synthesis of 2-methyl-6-nitroaniline (B18888), a precursor to the related phenol (B47542), can be achieved with high purity through a controlled nitration and subsequent hydrolysis sequence. chemicalbook.com

Stereoselectivity: The parent compound, this compound, is achiral. However, stereoselectivity becomes a critical consideration in the synthesis of its analogs where a substituent is introduced at the alpha-carbon (the carbon bearing the hydroxyl group), thereby creating a stereocenter. Organic nitro-compounds are versatile building blocks for various stereoselective transformations that generate new carbon-carbon bonds. researchgate.net The development of asymmetric synthesis methods is crucial for producing enantio-enriched analogs that may have specific biological activities. researchgate.netrsc.org General strategies for achieving stereoselectivity, such as using chiral catalysts or auxiliaries, can be applied to reactions involving the aldehyde precursor of this compound or during the introduction of substituents at the alpha-carbon. youtube.com

Synthesis of Structurally Modified Analogs and Derivatives

The structural modification of this compound is essential for creating a library of related compounds for various applications. These modifications can be targeted at three primary locations: the aromatic ring, the hydroxyl group, and the alpha-carbon.

Systematic Functionalization of the Aromatic Ring

The aromatic ring of this compound can be further functionalized to introduce additional substituents, thereby altering the electronic and steric properties of the molecule. The existing methyl and nitro groups direct subsequent electrophilic aromatic substitution reactions. For instance, methods have been developed for the synthesis of fluorinated analogs, such as 2-methyl-3-fluoro-6-nitrobenzoic acid. This synthesis starts from 2-methyl-3-fluoroaniline and involves a key nitration step to selectively generate N-(2-Methyl-3-fluoro-6-nitrophenyl)acetamide, which is then converted to the final product through several steps. patsnap.com Similarly, the nitration of substituted benzyl chlorides, like 2-chlorobenzylchloride, demonstrates a method for introducing a nitro group regioselectively onto a pre-functionalized benzene ring. google.com

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for a wide range of chemical modifications. Standard derivatization techniques can be employed to convert the alcohol into other functional groups, which can be useful for altering the molecule's properties or for analytical purposes. researchgate.net

Common derivatization reactions for the hydroxyl group include:

Esterification: Reaction with acyl chlorides or organic anhydrides in the presence of a base can produce the corresponding esters. researchgate.netacs.org

Etherification: Treatment with alkyl halides under basic conditions can yield ethers. For example, the synthesis of 2-methoxymethyl-1,4-benzenediamine involves a step where a chloromethyl group is converted to a methoxymethyl group using sodium methoxide. google.com

Conversion to Chloroformates: Alcohols can react with reagents like phosgene (B1210022) or its equivalents to form chloroformates, which are useful intermediates in chemical synthesis. epo.org

Oxidation: The primary alcohol can be oxidized to form 2-methyl-6-nitrobenzaldehyde or further to 2-methyl-6-nitrobenzoic acid using appropriate oxidizing agents.

Table 1: Common Derivatization Reagents for Hydroxyl Groups

Reagent ClassExample ReagentResulting Functional Group
Acyl ChloridesAcetyl chlorideEster
Organic AnhydridesAcetic anhydrideEster
IsocyanatesPhenyl isocyanateCarbamate
Sulfonyl Chloridesp-Toluenesulfonyl chlorideSulfonate Ester

Introduction of Substituents at the Alpha-Carbon

Introducing substituents at the alpha-carbon (the benzylic carbon) of this compound allows for the creation of secondary alcohols and the introduction of a chiral center. This is a key strategy for synthesizing more complex analogs.

Recent advancements in catalysis have provided methods for the α-alkylation of alcohols. Manganese-based catalysts, operating via the borrowing hydrogen mechanism, can facilitate the α-alkylation of ketones with secondary alcohols. nih.gov More directly applicable are manganese-catalyzed three-component coupling reactions of secondary alcohols, primary alcohols, and methanol, which allow for the synthesis of β,β-methylated/alkylated secondary alcohols. nih.gov These methodologies could potentially be adapted to introduce alkyl or methyl groups at the alpha-carbon of this compound by first oxidizing it to the aldehyde, followed by a catalyzed coupling reaction.

Another approach to functionalizing the alpha-position is demonstrated by the synthesis of 2-(2-Methyl-6-nitrophenyl)acetic acid. This synthesis starts with 3-nitro-o-xylene and involves a reaction with diethyl oxalate (B1200264) followed by oxidative workup to introduce a carboxylic acid group at the benzylic position. chemicalbook.com This illustrates a pathway to introduce carbon-based substituents alpha to the aromatic ring.

Reaction Mechanisms and Chemical Transformations of 2 Methyl 6 Nitrophenyl Methanol Derivatives

Reactivity of the Nitro Group: Reduction and Cyclization Pathways

The nitro group is a key player in the reactivity of (2-methyl-6-nitrophenyl)methanol, serving as a precursor for various heterocyclic systems and undergoing a range of reduction processes.

Intramolecular Cyclization Reactions (e.g., formation of heterocyclic systems)

The strategic positioning of the methyl and nitro groups on the aromatic ring facilitates intramolecular cyclization reactions, providing a pathway to valuable heterocyclic structures. One notable transformation is the reductive cyclization of o-nitrophenyl propargyl alcohols, which can be adapted to synthesize substituted quinolines. organic-chemistry.org This process typically involves the reduction of the nitro group to an amino group, which then participates in a cyclization cascade. organic-chemistry.org

A transition-metal-free intramolecular redox cyclization has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. rsc.orgresearchgate.net Mechanistic studies indicate the involvement of a key intramolecular redox reaction, followed by condensation, isomerization, cyclization, and aromatization to yield the final product. rsc.orgresearchgate.net The formation of the intermediate 2-nitrosobenzaldehyde is a critical step in this transformation. rsc.orgresearchgate.net

The ability of ortho-functionalized nitroarenes, like this compound, to form heterocyclic systems is a significant area of research. researchgate.net The nitro group's capacity to undergo various selective reactions makes it a valuable component in the design of these structures. researchgate.net

Redox Chemistry of the Nitro Functionality

The nitro group in nitroaromatic compounds is highly susceptible to reduction, and this process is a cornerstone of their chemistry. dtic.milwikipedia.org The reduction of nitroarenes can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately leading to the corresponding amine. dtic.milscribd.com

A variety of reducing agents can be employed to effect this transformation, including metals like iron, tin, or zinc in acidic media, as well as catalytic hydrogenation. youtube.commasterorganicchemistry.com For instance, nitrobenzene (B124822) can be reduced to aniline (B41778) using iron under anaerobic conditions, with nitrosobenzene (B162901) as an intermediate. nm.gov The choice of reducing agent and reaction conditions can influence the product distribution. scribd.com For example, reduction in an alkaline medium can lead to coupling products like azoxybenzene (B3421426) and azobenzene. scribd.com

The redox properties of nitroaromatic compounds are crucial for understanding their enzymatic reduction mechanisms and potential cytotoxicity. nih.gov The one-electron reduction potential is a key thermodynamic parameter for predicting the rate and extent of their reductive transformation. dtic.milresearchgate.net

Transformations at the Methanol (B129727) Moiety

The benzylic alcohol group of this compound offers another site for chemical modification, allowing for the formation of ethers and esters, as well as oxidation and reduction reactions.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be converted to an ether or ester. A common method for ether synthesis is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. orgosolver.commasterorganicchemistry.com Alcohols can be converted to alkoxides by treatment with a strong base like sodium hydride. libretexts.org Alternatively, acid-catalyzed dehydration of alcohols can produce symmetrical ethers. youtube.com

For the synthesis of benzyl (B1604629) ethers and esters, 2-benzyloxy-1-methylpyridinium triflate has emerged as a mild and effective reagent. beilstein-journals.org This reagent can deliver a benzyl group to an alcohol under neutral conditions. beilstein-journals.org

Oxidation and Reduction of the Benzylic Alcohol

The benzylic alcohol of this compound can be oxidized to the corresponding aldehyde, 2-methyl-6-nitrobenzaldehyde (B11629). This transformation is a key step in certain synthetic pathways.

Conversely, the reduction of a related compound, m-nitrobenzoic acid, to m-nitrobenzyl alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or diborane. stackexchange.comyoutube.comdoubtnut.com It is important to select a reducing agent that will selectively reduce the carboxylic acid without affecting the nitro group. stackexchange.com

Photochemistry and Photoreaction Mechanisms

2-Nitrobenzyl compounds, including derivatives of this compound, are well-known for their photochemical reactivity, which has led to their widespread use as photolabile protecting groups. wikipedia.orgresearchgate.net Upon irradiation with UV light, these compounds undergo an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, forming an aci-nitro intermediate. rsc.orgpsu.edu

The subsequent reaction pathway of the aci-nitro intermediate can vary depending on the solvent and pH. rsc.orgacs.orgnih.gov In many cases, the intermediate undergoes cyclization to form a transient benzisoxazoline derivative. psu.eduacs.orgsigmaaldrich.com This is followed by rearrangement and release of the protected molecule, along with the formation of a 2-nitrosobenzaldehyde or a related product. acs.orgresearchgate.netacs.org

The photoreaction of 2-nitrobenzyl alcohols, such as this compound, has been studied in detail. rsc.orgnih.govrsc.orgpsu.edu Irradiation leads to the formation of the corresponding 2-nitroso benzaldehyde (B42025) with significant quantum yields. nih.govrsc.orgpsu.edu The mechanism involves two competing pathways for the primary aci-nitro photoproduct. In aprotic solvents and in aqueous acid and base, a proton transfer mechanism forming a hydrated nitroso compound prevails. nih.govsigmaaldrich.comrsc.org In neutral water, the classical mechanism involving cyclization to a benzisoxazolidine intermediate is predominant. nih.govsigmaaldrich.com

The efficiency of the photorelease can be influenced by the substitution pattern on the aromatic ring. For example, the presence of a second nitro group can increase the quantum yield. wikipedia.org

Table of Reaction Intermediates and Products:

PrecursorReaction TypeKey Intermediate(s)Final Product(s)
This compoundIntramolecular Redox Cyclization2-NitrosobenzaldehydeCinnoline derivatives
This compoundReduction of Nitro GroupNitroso, Hydroxylamine2-Methyl-6-aminobenzyl alcohol
This compoundPhotolysisaci-nitro intermediate, Benzisoxazoline2-Methyl-6-nitrosobenzaldehyde
m-Nitrobenzoic acidReduction-m-Nitrobenzyl alcohol

Photolabile Protecting Group Chemistry and Decaging Mechanisms

This compound belongs to the 2-nitrobenzyl family of photolabile protecting groups (PPGs), which are widely utilized in chemistry and biology to control the release of active molecules with spatial and temporal precision using light. wikipedia.orgresearchgate.net The core of their function lies in a light-induced intramolecular rearrangement that cleaves the bond between the protecting group and the substrate, a process often referred to as "decaging."

The photochemical cleavage mechanism of 2-nitrobenzyl-based PPGs, including this compound derivatives, is initiated by the absorption of a photon (typically in the UV range), which excites the nitro group. wikipedia.orguni-konstanz.de This excitation leads to a Norrish Type II reaction, where the excited nitro group abstracts a hydrogen atom from the benzylic carbon. wikipedia.org This intramolecular hydrogen abstraction results in the formation of a transient species known as an aci-nitro tautomer. wikipedia.orgnih.govacs.org

The aci-nitro intermediate is a key species in the photorelease mechanism, and its formation is a rapid process, often occurring in less than a nanosecond. psu.edu The decay of this aci-nitro tautomer can proceed through multiple pathways, which are influenced by the surrounding environment, particularly the solvent and pH. uni-konstanz.denih.govacs.org One pathway involves the release of the protected molecule, while another can lead to the formation of a nitrosobenzene derivative without releasing the substrate. uni-konstanz.de The balance between these competing pathways is crucial for the efficiency of the decaging process. uni-konstanz.de Quantum chemical calculations have shown that while the aci-nitro form is less stable than the nitro form in the gas phase, it can become more accessible under acidic conditions. rsc.org

Table 1: Key Intermediates in the Photolysis of 2-Nitrobenzyl Derivatives

IntermediateDescriptionRole in Photoreaction
Aci-nitro tautomer A transient species formed upon photoexcitation and intramolecular hydrogen abstraction. wikipedia.orgnih.govacs.orgThe primary photoproduct that initiates the subsequent chemical transformations leading to substrate release. uni-konstanz.depsu.edu
1,3-Dihydrobenz[c]isoxazol-1-ol A cyclic intermediate formed from the decay of the aci-nitro tautomer. nih.govacs.orgA key intermediate in the classical pathway for the formation of the nitroso product. psu.eduresearchgate.net
2-Nitrosobenzyl hemiacetal An intermediate formed in the presence of alcohols. nih.govacs.orgCan be a rate-limiting species in the release of alcoholic substrates. nih.govacs.org

This table summarizes the key transient species involved in the photochemical cleavage of 2-nitrobenzyl-based photolabile protecting groups.

Following the formation of the aci-nitro tautomer, the reaction proceeds through a series of short-lived intermediates. Laser flash photolysis studies have been instrumental in identifying these transient species. nih.govacs.org One such crucial intermediate is a cyclic species, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govacs.org This intermediate is formed from the decay of the aci-nitro tautomer in solution. nih.govacs.org The existence of this cyclic intermediate is a revision of earlier proposed mechanisms and is now considered a key step in the pathway. nih.govacs.org

In the presence of alcoholic substrates, another intermediate, a 2-nitrosobenzyl hemiacetal, has been identified. nih.govacs.org The formation and decay of this hemiacetal can be the rate-limiting step in the release of the alcohol, particularly under certain pH conditions. nih.govacs.org The final products of the photoreaction are the released substrate (the "decaged" molecule) and a 2-nitrosobenzaldehyde or a derivative thereof. wikipedia.orgresearchgate.net

The efficiency and kinetics of the photorelease process are highly dependent on the reaction medium. psu.edu Both solvent polarity and pH play significant roles in dictating the reaction pathways and rates. nih.govacs.orgrsc.org

The rates of reaction of the aci-nitro tautomer and the subsequent intermediates show a distinct dependence on pH and buffer concentrations in aqueous solutions. nih.govacs.org For instance, a novel reaction pathway for the aci-nitro tautomer has been observed in buffered aqueous solutions, such as phosphate (B84403) buffer at pH 7. nih.govacs.org In aqueous solutions with pH values between 3 and 8, the classical mechanism involving the cyclization to a benzisoxazolidine intermediate is predominant. psu.eduresearchgate.net However, in aprotic solvents and in strongly acidic or basic aqueous solutions, a different pathway involving proton transfer to form a hydrated nitroso compound prevails. psu.eduresearchgate.net

Solvent polarity can influence the stability of the excited state and the intermediates. Studies on related nitrophenyl compounds have shown that an increase in solvent polarity can lead to significant shifts in the fluorescence and transient absorption spectra, indicating a change in the electronic distribution of the excited molecule. rsc.org For some reactions, increasing the solvent polarity can accelerate the rate of reaction by stabilizing charged transition states. nih.gov The choice of solvent can even alter the reaction mechanism, as has been observed in the hydrolysis of related phosphate esters. nih.gov

Photocatalytic Reduction of Nitroaromatics: Substrate Role and Mechanistic Aspects

This compound can also serve as a substrate in photocatalytic reduction reactions, a process with significant environmental and synthetic applications. eurekaselect.comrsc.org Photocatalysis offers a green and efficient method for the reduction of nitroaromatic compounds to the corresponding amines under mild conditions. rsc.org

The photocatalytic reduction of nitroaromatics involves the generation of electron-hole pairs in a semiconductor photocatalyst upon irradiation with light. researchgate.net The photogenerated electrons are the primary reducing species. The mechanism often proceeds via a series of single-electron transfer steps. nih.gov The nitroaromatic compound is first reduced to a nitro anion radical. nih.gov This is followed by further reduction to a nitroso and then a hydroxylamine intermediate, ultimately leading to the formation of the amine. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural analysis of organic molecules like (2-Methyl-6-nitrophenyl)methanol. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment of individual atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic compounds.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule are observed. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. For instance, the protons of the methyl group (-CH₃) would appear at a different chemical shift compared to the protons of the hydroxymethyl group (-CH₂OH) and the aromatic protons on the benzene (B151609) ring. The integration of the signals provides a ratio of the number of protons of each type, while the splitting patterns (e.g., singlet, doublet, triplet) reveal information about the neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. For example, the carbon of the methyl group will have a characteristic chemical shift, as will the carbons of the aromatic ring and the hydroxymethyl group. The positions of the nitro and methyl groups on the benzene ring influence the chemical shifts of the aromatic carbons, aiding in the confirmation of the substitution pattern.

Purity Assessment: Both ¹H and ¹³C NMR can be utilized to assess the purity of a sample of this compound. The presence of unexpected signals in the spectra can indicate the presence of impurities, such as starting materials, byproducts, or residual solvents. By comparing the integrals of the signals from the compound of interest to those of the impurities, a quantitative estimation of the purity can often be made. A high-purity sample will exhibit clean spectra with signals corresponding only to this compound. Some suppliers report purities of 95% or 97% for this compound. apolloscientific.co.ukbiotuva.com

Below is a table summarizing typical ¹H and ¹³C NMR data for a related compound, which can provide an indication of the expected chemical shifts for this compound.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~2.5Singlet-CH₃
¹H~4.8Singlet-CH₂OH
¹H~7.2-8.0MultipletAromatic H
¹³C~20--CH₃
¹³C~65--CH₂OH
¹³C~120-150-Aromatic C

Note: The exact chemical shifts can vary depending on the solvent used and the specific instrumentation.

For more complex molecules or to resolve ambiguities in one-dimensional (1D) spectra, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals within the same spectrum or between different types of nuclei, providing a more detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is particularly useful for assigning the signals of the aromatic protons in this compound by identifying which protons are neighbors on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals. This is a powerful tool for unambiguously assigning both the ¹H and ¹³C spectra.

These advanced NMR techniques are instrumental in the complete and accurate structural determination of this compound, leaving no doubt as to the arrangement of atoms within the molecule.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of this compound. biotuva.comsigmaaldrich.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), C-H stretches of the methyl and aromatic groups (around 2850-3100 cm⁻¹), the N-O stretches of the nitro group (strong bands around 1520 cm⁻¹ and 1350 cm⁻¹), and C=C stretches of the aromatic ring (in the 1400-1600 cm⁻¹ region). The specific positions and intensities of these bands can confirm the presence of these functional groups. For instance, ethanol (B145695) and methanol (B129727) show characteristic C-O stretching vibrations between 1043 and 1087 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While the selection rules differ from FTIR, Raman spectroscopy also provides information about molecular vibrations. For this compound, the symmetric stretching of the nitro group, which is often weak in the FTIR spectrum, typically gives a strong Raman signal. The aromatic ring vibrations also produce characteristic Raman bands.

The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of this compound, aiding in its structural confirmation.

Functional Group Expected FTIR Wavenumber (cm⁻¹) Vibrational Mode
-OH3300-3500 (broad)O-H stretch
Aromatic C-H3000-3100C-H stretch
Aliphatic C-H2850-2970C-H stretch
-NO₂ (asymmetric)~1520N-O stretch
-NO₂ (symmetric)~1350N-O stretch
Aromatic C=C1400-1600C=C stretch
C-O1000-1260C-O stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. biotuva.comchemicalbook.com For this compound, the presence of the nitro-substituted aromatic ring gives rise to characteristic UV-Vis absorption bands. ipb.ptrsc.org

Electronic Transitions: The benzene ring itself has π → π* transitions that absorb in the UV region. The presence of the nitro group, a strong chromophore, and the methyl and hydroxymethyl groups, auxochromes, shifts these absorption bands to longer wavelengths (a bathochromic or red shift). The nitro group also introduces n → π* transitions, which are typically weaker and appear at longer wavelengths than the π → π* transitions. The UV-Vis spectrum of this compound would therefore be expected to show strong absorption bands in the UV region, characteristic of a nitrated aromatic compound.

Reaction Monitoring: UV-Vis spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving chromophoric species. For example, if this compound were to be synthesized by the nitration of (2-methylphenyl)methanol, the formation of the product could be monitored by the appearance and increase in intensity of the absorption bands associated with the nitroaromatic system. Similarly, if this compound is used as a reactant, its consumption can be tracked by the decrease in its characteristic absorbance. The kinetics of such reactions can be studied by measuring the change in absorbance over time.

Transition Type Expected Wavelength Range (nm) Relative Intensity
π → π200-300Strong
n → π>300Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemicalbook.com It provides crucial information about the molecular weight and the fragmentation pattern of a compound.

Molecular Weight Determination: In a mass spectrometer, a sample of this compound is ionized, often by techniques like electron ionization (EI) or electrospray ionization (ESI). The resulting molecular ion (M⁺) will have an m/z value corresponding to the molecular weight of the compound (167.16 g/mol ). biosynth.com The high-resolution mass spectrometry can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Fragmentation Analysis: Under the high-energy conditions of techniques like EI-MS, the molecular ion can fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For this compound, common fragmentation pathways could include the loss of the hydroxyl group (-OH), the hydroxymethyl group (-CH₂OH), the nitro group (-NO₂), or combinations thereof. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. For example, the mass spectrum of the related compound 2-methylbenzenemethanol shows characteristic fragmentation. nist.gov

Ion m/z (Expected) Possible Identity
[M]⁺167Molecular Ion
[M-OH]⁺150Loss of hydroxyl
[M-NO₂]⁺121Loss of nitro group

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govchemicalbook.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles.

Solid-State Structure: The technique involves passing X-rays through a single crystal and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. For this compound, X-ray crystallography would confirm the planar structure of the benzene ring and the positions of the methyl, nitro, and hydroxymethyl substituents. It would also reveal the conformation of the hydroxymethyl group relative to the aromatic ring.

The data obtained from X-ray crystallography provides the ultimate confirmation of the molecular structure of this compound in the solid state.

Chromatographic Techniques for Separation and Quantification in Research Contexts

In the realm of chemical research, the ability to separate and quantify specific compounds from complex mixtures is paramount. Chromatographic techniques are the cornerstone of such analytical work, providing robust and reliable methods for the analysis of a wide array of chemical substances. For a compound such as this compound, these techniques are indispensable for monitoring its synthesis, assessing its purity, and studying its behavior in various chemical and biological systems.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the most prevalent methods for the analysis of aromatic compounds like this compound. The choice between these techniques often depends on the compound's volatility and thermal stability.

Given its benzylic alcohol structure, this compound is amenable to both HPLC and GC analysis. For HPLC, a reversed-phase approach is typically employed. This involves a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, and a polar mobile phase, commonly a mixture of water with acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the polar hydroxyl group and the nitro group, along with the methyl group on the aromatic ring, influences the compound's retention characteristics. Isomers, such as (2-Methyl-4-nitrophenyl)methanol or (4-Methyl-2-nitrophenyl)methanol, would exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase, allowing for their effective separation and quantification. Detection is often achieved using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

Gas chromatography is another powerful tool for the analysis of this compound. Due to the presence of the polar hydroxyl group, derivatization might be employed to increase volatility and improve peak shape. However, direct analysis is also possible. In a typical GC-MS analysis, a capillary column with a non-polar or medium-polarity stationary phase is used. The compound is vaporized in the injector and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a "fingerprint" for identification. For this compound, characteristic fragments would arise from the loss of the hydroxyl group, the nitro group, and cleavage of the benzyl (B1604629) C-C bond.

In a research setting, these chromatographic techniques are crucial for determining the purity of synthesized this compound. By analyzing the reaction mixture, researchers can identify and quantify the main product, unreacted starting materials, and any by-products, such as isomers or oxidation products. This is essential for optimizing reaction conditions to maximize the yield and purity of the desired compound.

Below are representative data tables illustrating the type of information obtained from the chromatographic analysis of this compound and its related isomers.

Table 1: Representative HPLC Data for the Separation of Nitromethylbenzyl Alcohol Isomers

Peak NumberCompound NameRetention Time (min)
1(4-Methyl-2-nitrophenyl)methanol8.5
2(2-Methyl-4-nitrophenyl)methanol9.2
3This compound10.1
4(2,4-Dinitrophenyl)methanol11.5

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Representative GC-MS Data for this compound

Retention Time (min)Compound NameKey Mass-to-Charge Ratios (m/z)
12.3This compound167 (M+), 150, 136, 120, 106, 91, 77

This table is interactive. Users can sort the data by clicking on the column headers.

Applications in Advanced Organic Synthesis and Functional Materials Design

Role as a Synthetic Intermediate for Complex Chemical Architectures

(2-Methyl-6-nitrophenyl)methanol serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. synhet.combiosynth.com Its utility stems from the reactivity of its functional groups, which can be manipulated to construct intricate molecular frameworks.

Precursor in Heterocyclic Compound Synthesis (e.g., Dihydroisoxazoles)

A notable application of this compound is its role as a precursor in the synthesis of heterocyclic compounds, specifically 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. google.com The synthesis process involves the conversion of 2-methyl-6-nitrobenzaldehyde (B11629), which can be derived from this compound, into its oxime. This oxime then undergoes a one-pot reaction involving chlorination followed by a cyclization reaction with ethene to yield the target dihydroisoxazole. google.com This method is advantageous due to its simplified process flow, mild reaction conditions, and avoidance of hazardous intermediates. google.com

The general reaction scheme is as follows:

Oxidation of this compound to 2-methyl-6-nitrobenzaldehyde.

Reaction of 2-methyl-6-nitrobenzaldehyde with a hydroxylamine (B1172632) salt to form 2-methyl-6-nitrobenzaldoxime. google.com

A one-pot chlorination and cyclization of the oxime with ethene to produce 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole. google.comgoogle.com

Reactant/IntermediateProductReaction Type
This compound2-methyl-6-nitrobenzaldehydeOxidation
2-methyl-6-nitrobenzaldehyde2-methyl-6-nitrobenzaldoximeOximation
2-methyl-6-nitrobenzaldoxime3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazoleChlorination/Cyclization

Building Block for Multicomponent Reactions

The concept of using methanol (B129727) and its derivatives as C1 building blocks in multicomponent reactions is a growing area of interest in organic synthesis. springernature.comnih.gov These reactions allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. While direct evidence for this compound in a specific named multicomponent reaction is not prevalent in the provided search results, its structural motif aligns with the principles of such reactions. The presence of the alcohol functionality allows it to act as a nucleophile or, after oxidation to the aldehyde, as an electrophile, making it a potential candidate for inclusion in various multicomponent reaction designs.

Design and Implementation of Photocleavable Linkers and Caged Compounds

The 2-nitrobenzyl group is a well-established photolabile protecting group, and this compound provides a scaffold for the development of photocleavable linkers and caged compounds. acs.orgnih.gov These tools are instrumental in achieving spatial and temporal control over chemical and biological processes.

Chemical Design Principles for Light-Activated Release

The light-activated release mechanism of compounds based on the 2-nitrobenzyl scaffold involves an intramolecular redox process. researchgate.net Upon irradiation with UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This initiates a cascade of events culminating in the cleavage of the bond between the benzylic carbon and the protected molecule (the "caged" species), releasing it into the system. The 2-nitrobenzyl moiety is concomitantly converted to a 2-nitrosobenzaldehyde or a related derivative. acs.orgresearchgate.net

The efficiency and kinetics of this photorelease can be modulated by the substitution pattern on the aromatic ring. The methyl group in this compound can influence the electronic properties and steric environment of the nitro group, potentially affecting the rate and quantum yield of the photolysis reaction.

Spatial and Temporal Control in Chemical Reactions

The ability to initiate a reaction at a specific time and location is a powerful tool in chemistry and biology. imperial.ac.ukresearchgate.net Photocleavable compounds derived from this compound enable this control. By "caging" a reactive species, it can be rendered inert until a pulse of light is applied. This external stimulus triggers the release of the active molecule, allowing for precise initiation of a chemical process. researchgate.net This strategy has been employed in various applications, from controlled drug delivery to studying fast biological processes. The use of light as the trigger offers high spatial resolution, as the light can be focused on a very small area, and temporal resolution, as the light can be applied in short, defined pulses. researchgate.netnih.gov

Integration into Photochromic Systems and Molecular Devices

Structural Modification for Photo-Switchable Behavior

The photo-responsive nature of ortho-nitrobenzyl compounds is a well-documented phenomenon rooted in the principles of photochemistry. acs.orgacs.org Upon absorption of ultraviolet (UV) light, these compounds can undergo intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate. nih.gov This isomerization process forms the basis for their use as photolabile protecting groups and in the design of photo-switchable materials. nih.gov

The general mechanism for the photo-isomerization of o-nitrobenzyl compounds involves the following key steps:

Photoexcitation: The molecule absorbs a photon, typically in the UV region, which excites the nitro group.

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic methylene (B1212753) group.

Formation of the aci-Nitro Intermediate: This hydrogen transfer results in the formation of a short-lived, colored aci-nitro isomer.

Rearrangement and Cleavage or Reversion: The aci-nitro intermediate can then undergo further reactions, such as rearrangement to release a protected group (in the case of photolabile protecting groups) or revert to the original nitro compound.

The efficiency and dynamics of this photo-switching process can be tuned by structural modifications to the aromatic ring and the benzylic position. For this compound, modifications can be envisaged to influence its photo-switchable properties.

Modification Strategy Anticipated Effect on Photo-Switching Relevant Research Findings
Substitution on the Aromatic Ring Altering the electronic properties of the ring can shift the absorption maximum and influence the quantum yield of the photo-isomerization.Electron-donating groups can red-shift the absorption, while electron-withdrawing groups can affect the stability of the excited state.
Modification of the Benzylic Alcohol Esterification or etherification of the hydroxyl group can create a photolabile protecting group that releases an alcohol or other leaving group upon irradiation.The nature of the leaving group can influence the rate of cleavage of the aci-nitro intermediate.
Introduction of Additional Chromophores Conjugating the phenyl ring with other chromophores can create more complex photo-switchable systems with tailored absorption properties.This can lead to materials with multi-wavelength addressability or enhanced two-photon absorption cross-sections.

This table is generated based on established principles of photochemistry and findings from related o-nitrobenzyl systems.

Detailed research into the specific photo-physical properties of this compound derivatives would be necessary to fully realize their potential in applications such as light-responsive polymer networks, photo-patternable surfaces, and controlled-release systems. nih.gov

Conductance Modulation in Molecular Electronics

The field of molecular electronics aims to use individual molecules or small ensembles of molecules as active components in electronic circuits. rug.nlnorthwestern.edu The conductance of a single-molecule junction is highly sensitive to the molecule's structure, its orientation between the electrodes, and the nature of the molecule-electrode interface. researchgate.netrsc.org The structural features of this compound suggest that it could be a candidate for studies in molecular conductance, particularly when incorporated into self-assembled monolayers (SAMs). northwestern.edumorressier.com

The key functional groups of this compound that would influence its electronic behavior in a molecular junction are the nitro group and the methyl group, attached to a central phenyl ring.

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group can significantly lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org This can influence the charge transport mechanism, potentially facilitating electron transport through the molecule. Theoretical studies on nitrobenzene (B124822) derivatives have shown that the nitro group can introduce quantum interference effects that modulate conductance. arxiv.org

The Phenyl Ring: The aromatic ring provides a conjugated pathway for electron transport.

The Methanol Group (-CH₂OH): This group can be used to anchor the molecule to a substrate, although thiol or amine groups are more commonly used for forming robust contacts with gold electrodes. morressier.com

The conductance of a molecular wire based on this compound could be modulated through several mechanisms:

Redox Gating: The nitro group is redox-active and can be reversibly reduced to a nitro radical anion or an amino group. azom.comnih.gov This change in the redox state would dramatically alter the electronic properties of the molecule and, consequently, the conductance of the molecular junction. azom.comcolab.ws This "redox gating" is a promising strategy for creating molecular switches and transistors. azom.com

Electrostatic Gating: An external electric field (gate electrode) could be used to shift the molecular orbital energy levels relative to the Fermi level of the electrodes, thereby tuning the conductance. liverpool.ac.uk

Conformational Gating: The rotation of the phenyl ring or changes in the orientation of the nitro and methyl groups could potentially alter the overlap of molecular orbitals and thus modulate conductance, although this effect is likely to be less pronounced than redox or electrostatic gating.

Parameter Influence on Molecular Conductance Underlying Principle
Nitro Group Can lower the LUMO energy, potentially increasing electron transport. Can act as a redox center for switching.Electron-withdrawing nature. Reversible redox chemistry.
Methyl Group Can slightly raise HOMO/LUMO energies. Can influence intermolecular packing in SAMs.Weak electron-donating effect. Steric hindrance.
Anchoring Group Determines the strength of the molecule-electrode coupling and the contact resistance.The nature of the chemical bond (e.g., thiol-gold) dictates the efficiency of charge injection.
External Stimuli An applied voltage (redox) or electric field (gating) can switch the molecule between high and low conductance states.Modulation of the molecular orbital energy levels and occupation.

This table provides a qualitative overview of the expected influence of different molecular features on conductance, based on established principles of molecular electronics.

To be practically applied in molecular electronics, this compound would likely need to be chemically modified to include appropriate anchoring groups, such as thiols, for stable attachment to metal electrodes. rsc.orgmorressier.com Experimental studies, including scanning tunneling microscopy break-junction (STM-BJ) techniques and conducting-probe atomic force microscopy (CP-AFM), would be required to measure the conductance of single molecules or SAMs of its derivatives and to validate these theoretical considerations. researchgate.netresearchgate.net

Future Prospects and Emerging Research Frontiers

Innovations in Green Chemistry and Sustainable Synthesis

The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes. For compounds like (2-Methyl-6-nitrophenyl)methanol, whose precursors are often synthesized using strong acids and hazardous reagents, this transition is particularly critical. vapourtec.comkhanacademy.org Future research is focused on minimizing waste, avoiding toxic solvents, and utilizing catalysts that are both efficient and environmentally benign.

Key innovations include:

Catalytic Systems: Development is moving towards heterogeneous catalysts, such as zeolites and sulfated metal oxides, which can be easily recovered and reused, reducing waste and operational costs. vapourtec.com There is also growing interest in carbon-based catalysts like activated carbon and graphene.

Green Oxidants: Replacing traditional, often hazardous, oxidizing agents is a primary goal. Hydrogen peroxide is being explored as a green alternative for the oxidation of nitrotoluene precursors to form the corresponding aldehydes, a step closely related to the synthesis of this compound.

Solvent-Free Conditions: Research into performing reactions under solvent-free conditions (SolFC) is gaining traction. This approach simplifies purification, minimizes volatile organic compound (VOC) emissions, and can lead to higher yields and shorter reaction times.

Process Optimization: Optimizing reaction parameters such as temperature and pressure is crucial for enhancing selectivity and reducing byproduct formation, which are key tenets of green chemistry. vapourtec.com

ParameterTraditional Synthesis (e.g., Mixed Acid Nitration)Emerging Green Synthesis
Reagents Concentrated nitric and sulfuric acidsRecyclable catalysts, green oxidants (e.g., H₂O₂)
Solvents Often requires organic solventsSolvent-free conditions or green solvents (e.g., water)
Byproducts Significant acid waste, multiple nitrated isomersReduced byproducts due to higher selectivity
Safety Risk of runaway reactions, handling of corrosive acidsMilder reaction conditions, less hazardous materials
Efficiency May require extensive purification stepsHigher yields, easier product separation

Synergistic Approaches Combining Photochemistry and Catalysis

The intersection of photochemistry and catalysis offers a powerful strategy for activating stable molecules and driving unique chemical transformations. For nitroaromatic compounds, the nitro group can be photoactivated, creating opportunities for novel reactions. Future research aims to harness this synergy to develop new synthetic routes for derivatives of this compound.

Emerging research directions include:

Photocatalytic Systems: The use of photocatalysts, such as proflavine, in combination with visible light can enable selective reductions and other transformations under mild conditions. core.ac.uk This could be applied to selectively transform the nitro or alcohol groups of this compound.

Light-Driven C-H Activation: Combining photochemistry with transition-metal catalysis could enable the direct functionalization of C-H bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials and offering a more atom-economical route to novel derivatives.

Photo-induced Denitrative Coupling: Research has shown that transition metals can catalyze the coupling of nitroarenes by activating the C-NO2 bond. The integration of photochemical activation could enhance the efficiency and scope of these reactions, allowing the nitro group to be replaced with other functional groups to create a diverse library of derivatives.

Computational Chemistry-Guided Design of Novel Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. For this compound, these in silico methods can accelerate the discovery of new derivatives with tailored properties for various applications.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful technique used to correlate a compound's structural features with its physical, chemical, or biological activity. mdpi.comnih.gov By developing QSAR models for a series of nitroaromatic compounds, researchers can predict the properties of new, unsynthesized derivatives of this compound. nih.govosti.gov This allows for the prioritization of synthetic targets that are most likely to possess desired characteristics.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of molecules. This method can be used to study reaction mechanisms, predict spectroscopic properties, and understand intermolecular interactions, such as the hydrogen bonding that stabilizes the crystal structure of related compounds. researchgate.net

Molecular Docking and Simulation: For derivatives intended for biological or materials science applications, molecular docking can predict how they will interact with specific proteins or material surfaces. This guides the design of molecules with enhanced efficacy or performance.

Development of Advanced Analytical Methodologies for In-Situ Monitoring

To achieve the precision and control required by modern chemical manufacturing, especially in the context of green chemistry and complex syntheses, advanced analytical techniques are essential. The development of methods for real-time, in-situ monitoring is a major research frontier that directly impacts the synthesis of this compound and its precursors.

Innovations in this area include:

Process Analytical Technology (PAT): PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.com For nitration reactions, which can be fast and highly exothermic, PAT is crucial for ensuring safety and optimizing product quality. vapourtec.com

Flow Chemistry Systems: Continuous flow reactors offer superior control over reaction parameters like temperature and residence time compared to traditional batch reactors. vapourtec.com Coupling these systems with in-line analytical tools allows for continuous monitoring and rapid optimization, leading to higher yields and purity.

Spectroscopic Techniques: Real-time analysis is often achieved using spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and UV-Vis. mt.com These non-destructive techniques can provide immediate information on the concentration of reactants, intermediates, and products directly within the reaction vessel, enabling precise control over the synthetic process.

Analytical TechniquePrincipleApplication in Synthesis Monitoring
Flow Chemistry Reactions occur in a continuous stream rather than a vessel.Precise control of temperature and reaction time; improved safety and yield. vapourtec.com
FTIR Spectroscopy Measures the absorption of infrared light by molecular vibrations.Real-time tracking of functional group conversion (e.g., -CH₃ to -CH₂OH). mt.com
Raman Spectroscopy Measures inelastic scattering of monochromatic light.In-situ monitoring of reactions in aqueous or solid phases; complements FTIR. mt.com
UV-Vis Spectroscopy Measures the absorption of ultraviolet-visible light by electronic transitions.Quantifying aromatic compounds and tracking changes in conjugation. mt.com
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Identifying intermediates and byproducts with high sensitivity and specificity. researchgate.net

Q & A

Q. What are the recommended methodologies for synthesizing (2-Methyl-6-nitrophenyl)methanol?

A plausible route involves nucleophilic substitution or reduction of precursor nitro compounds. For example:

  • Step 1 : Start with 2-methyl-6-nitrobenzaldehyde (CAS 70467-01-5, structurally analogous to compounds in and ).
  • Step 2 : Reduce the aldehyde group to methanol using NaBH₄ or LiAlH₄ in anhydrous THF/EtOH .
  • Validation : Confirm purity via HPLC (C18 column, methanol/water gradient) and NMR (δ ~4.6 ppm for -CH₂OH) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsion angles, especially for the nitro and methyl groups .
  • Spectroscopy : Compare experimental FT-IR (e.g., O-H stretch ~3300 cm⁻¹) with DFT-calculated spectra (B3LYP/6-311+G(d,p)) to validate electronic environments .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 181.06 for C₈H₉NO₃⁺) using high-resolution ESI-MS .

Q. What safety precautions are critical during experimental handling?

  • Hazards : Limited toxicological data (similar to structurally related nitroaromatics in ), but assume acute toxicity.
  • Mitigation : Use fume hoods (P261), nitrile gloves, and avoid skin contact (P262) .
  • Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before aqueous disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved for this compound?

  • Scenario : Discrepancies in NMR (solution-state) vs. X-ray (solid-state) data may arise from conformational flexibility or crystal packing effects.
  • Approach :
    • Perform variable-temperature NMR to study dynamic effects .
    • Compare with computational models (e.g., Gaussian for solution-state vs. solid-state DFT) .
    • Validate via in situ Raman spectroscopy during crystallization .

Q. What strategies optimize the regioselectivity of functionalizing the nitro group?

  • Catalytic reduction : Use Pd/C or Raney Ni under H₂ to selectively reduce nitro to amine without affecting the methanol group .
  • Electrophilic substitution : Direct nitration at the 4-position using HNO₃/H₂SO₄ requires steric shielding by the methyl group (see for analogous nitrophenol reactivity) .
  • Table 1 : Optimization parameters for catalytic reduction:
CatalystSolventTemp (°C)Yield (%)Selectivity (%)
Pd/C (5%)EtOAc257892
Raney NiMeOH508588

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the nitro group’s meta-position shows high electrophilicity (f⁻ ≈ 0.15) .
  • MD simulations : Model solvent effects (e.g., DMSO vs. MeOH) on reaction kinetics for Suzuki-Miyaura coupling .

Q. What are the emerging applications in medicinal chemistry or materials science?

  • Pharmaceutical intermediates : The nitro and methanol groups enable derivatization into kinase inhibitors (see for piperidine-based analogs) .
  • Coordination chemistry : Act as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems; study via cyclic voltammetry .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability data?

  • Root cause : Variations in solvent purity, temperature, or measurement techniques (e.g., gravimetric vs. UV-Vis).
  • Resolution :
    • Standardize protocols (e.g., USP dissolution apparatus).
    • Use Hansen solubility parameters (δD, δP, δH) to correlate solvent compatibility .
    • Monitor degradation via LC-MS under accelerated stability conditions (40°C/75% RH) .

Methodological Recommendations

  • Synthetic routes : Prioritize green chemistry principles (e.g., biocatalysts, ionic liquids) as suggested for analogous alcohols in .
  • Data reporting : Include raw crystallographic files (CIF), NMR spectra (FID), and computational input files for reproducibility .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.